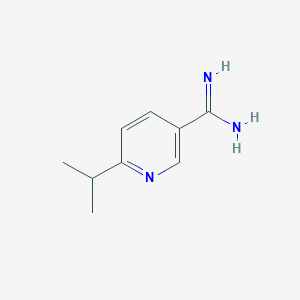
4-Fluoro-2-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the 4-position and an isopropyl group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2-isopropylbenzaldehyde involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another approach is the chlorination of 4-fluorotoluene followed by oxidation to form the desired aldehyde . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the halogen exchange or oxidation processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen-exchange reactions or oxidation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 4-Fluoro-2-isopropylbenzoic acid.
Reduction: 4-Fluoro-2-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-isopropylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can participate in various chemical reactions, facilitating its role as a reactive intermediate .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially less selective in certain reactions.
2-Fluorobenzaldehyde: The fluorine atom is positioned differently, affecting its reactivity and interaction with other molecules.
3-Fluorobenzaldehyde: Similar to 2-fluorobenzaldehyde but with the fluorine atom at the meta position.
Uniqueness
4-Fluoro-2-isopropylbenzaldehyde is unique due to the combination of the fluorine atom and the isopropyl group, which can influence its chemical reactivity and interaction with biological targets. This combination can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-fluoro-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 |
InChI Key |
LNUNDBPYLOQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
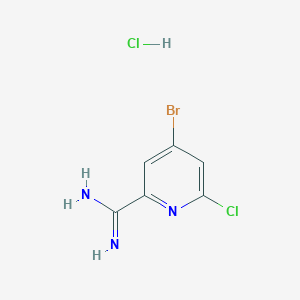
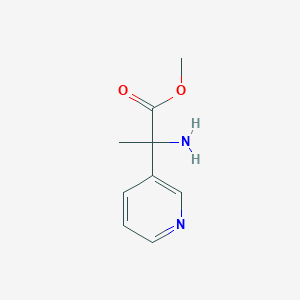
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
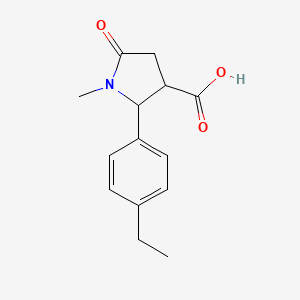
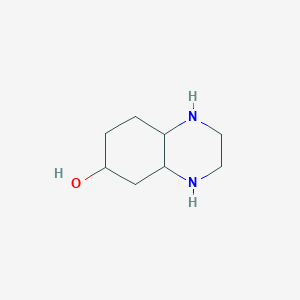
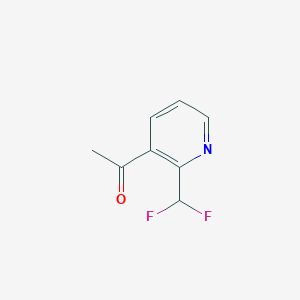
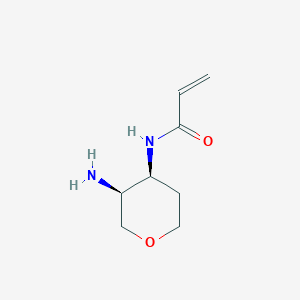
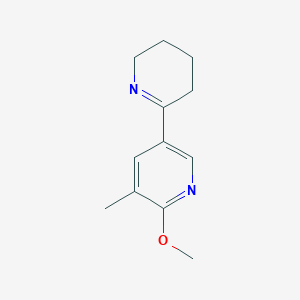
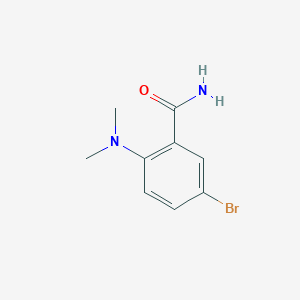
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
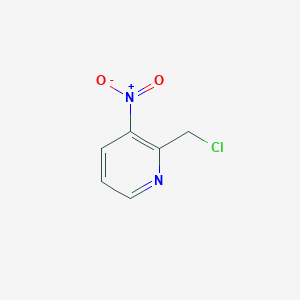
![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
